tert-Butyldimethylsilyl (S)-(+)-glycidyl ether
Overview
Description
Tert-Butyldimethylsilyl (S)-(+)-glycidyl ether is a useful research compound. Its molecular formula is C9H20O2Si and its molecular weight is 188.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Prostaglandins : It is used in the synthesis of 11-epi-PGF2α from Corey lactone, contributing to prostaglandin research (Torisawa, Shibasaki, & Ikegami, 1983).
Separation and Quantification in Chromatography : Tert-butyldimethylsilyl ether derivatives are widely used in gas chromatography for the separation of complex mixtures and their quantification by gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (Woollard, 1983).
Analysis of Biological Samples : They are employed in GC-MS selected ion monitoring for rapid quantification of prostaglandins from biological samples (Mai, German, & Kinsella, 1983).
Hydroxyl-Protecting Applications : These derivatives are useful in various hydroxyl-protecting applications, including prostaglandin synthesis (Corey & Venkateswarlu, 1972).
Chemical Reactions : They are used in chemical reactions to produce alcohols or trialkylsilyl ethers (Franck, Figadère, & Cavé, 1995).
Identification of Steroids : Facilitates identification of anabolic steroids and their metabolites in human urine without using reference standards (Steffenrud, 1996).
Selective Cleavage of Primary Ethers : Enables selective cleavage of primary tert-butyldimethylsilyl ethers at room temperature, useful for deprotecting primary alcohols and phenols (Sabitha, Syamala, & Yadav, 1999).
Desilylation in Organic Synthesis : The desilylation procedure of O-tert-butyldimethylsilyl ethers is potentially practical for organic synthesis applications (Peng & Li, 2006).
Mechanism of Desilylation : Studying the chemoselectivity and mechanism of desilylation of tert-butyldimethylsilyl ethers with TMSOTf can aid in chemical reactions involving tert-butyldimethylsilylium ions (Hunter, Hinz, & Richards, 1999).
Silylation of Alcohols : The silylation of alcohols with tert-butyldimethylsilyl chloride in DMSO-hexane provides these ethers in high yields under mild conditions (Watahiki, Matsuzaki, & Oriyama, 2003).
Polymerization of Glycidol Derivatives : Anionic polymerization of glycidol or its trimethylsilyl ether gives a low molecular weight, largely amorphous polymer with much branching (Vandenberg, 1985).
Safety and Hazards
This chemical is combustible and causes serious eye irritation . It should be stored under inert gas at a temperature between 0-10°C . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Relevant Papers Several papers have been published on the topic of tert-butyldimethylsilyl ethers . These papers discuss the stability of these compounds, their synthesis, and their use as protecting groups in organic synthesis . They also discuss the mechanisms of their formation and cleavage .
Mechanism of Action
Target of Action
It is known that this compound is often used in organic synthesis as a protecting group for alcohols .
Mode of Action
The mode of action of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether involves its reaction with alcohols to form silyl ethers . This reaction is catalyzed by dimethylformamide (DMF) and results in the conversion of various alcohols to tert-butyldimethylsilyl ethers . The silyl ether group serves as a protective group, preventing the alcohol from reacting under conditions that would normally promote such reactions .
Biochemical Pathways
The compound plays a crucial role in the synthesis of complex organic molecules, where it protects reactive alcohol groups from unwanted reactions during the synthetic process .
Result of Action
The primary result of the action of this compound is the formation of silyl ethers, which serve as protective groups for alcohols in organic synthesis . These silyl ethers can be easily deprotected by employing a catalytic amount of acetyl chloride in dry methanol, yielding the original alcohol .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the reaction of this compound with alcohols to form silyl ethers is catalyzed by DMF . Additionally, the deprotection of the silyl ethers to yield the original alcohols can be achieved using acetyl chloride in dry methanol . The reaction conditions, such as temperature and solvent, can significantly influence the efficiency and yield of these reactions.
Biochemical Analysis
Biochemical Properties
The compound plays a role in biochemical reactions as a protecting group for alcohols . It interacts with enzymes and other biomolecules during the process of silylation, where it forms a covalent bond with the hydroxyl group of an alcohol . The nature of these interactions is largely determined by the steric bulk and electronic properties of the tert-Butyldimethylsilyl (S)-(+)-glycidyl ether .
Cellular Effects
As a silyl ether, it may influence cell function by modifying the chemical properties of biomolecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation and cleavage of silyl ethers . The compound can form a covalent bond with the hydroxyl group of an alcohol, creating a silyl ether that is resistant to hydrolysis . This bond can be cleaved under certain conditions, releasing the protected alcohol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its reactivity. The compound is stable under basic conditions but can be hydrolyzed back to the alcohol under acidic conditions . The stability and degradation of the compound can influence its long-term effects on cellular function .
Metabolic Pathways
As a silyl ether, it may interact with enzymes or cofactors involved in the metabolism of alcohols .
Transport and Distribution
As a small, lipophilic molecule, it may diffuse across cell membranes and distribute throughout the cell .
Subcellular Localization
As a small, lipophilic molecule, it may localize to various compartments or organelles within the cell .
Properties
IUPAC Name |
tert-butyl-dimethyl-[[(2S)-oxiran-2-yl]methoxy]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-9(2,3)12(4,5)11-7-8-6-10-8/h8H,6-7H2,1-5H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANSSVVGZPNSKD-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449610 | |
Record name | tert-Butyl(dimethyl){[(2S)-oxiran-2-yl]methoxy}silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123237-62-7 | |
Record name | tert-Butyldimethyl[((S)-oxiranyl)methoxy]silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123237-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl(dimethyl){[(2S)-oxiran-2-yl]methoxy}silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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